molecular formula C14H11Cl2NO3S B2472047 methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate CAS No. 866150-13-2

methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate

Cat. No.: B2472047
CAS No.: 866150-13-2
M. Wt: 344.21
InChI Key: WKIDSJQWAYSRFG-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a methyl group, a carboxylate ester, and a 2,4-dichlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiophene ring, followed by the introduction of the methyl and carboxylate ester groups. The final step involves the formation of the 2,4-dichlorobenzamido group through an amide coupling reaction.

    Thiophene Ring Formation: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Methylation and Esterification: The thiophene ring is then methylated using a methylating agent such as methyl iodide. The carboxylate ester group is introduced through esterification with methanol and a suitable acid catalyst.

    Amide Coupling: The final step involves the coupling of the 2,4-dichlorobenzoyl chloride with the thiophene derivative in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbonyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Substituted benzamido derivatives

Scientific Research Applications

Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorobenzamido)-4-ethylthiophene-2-carboxylate
  • Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-sulfonate
  • Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-acetate

Uniqueness

Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the 2,4-dichlorobenzamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-7-6-21-12(14(19)20-2)11(7)17-13(18)9-4-3-8(15)5-10(9)16/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIDSJQWAYSRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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